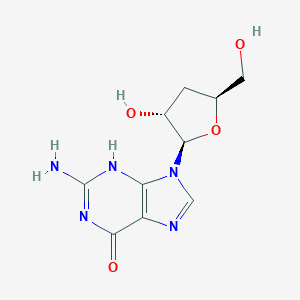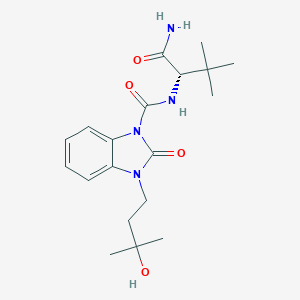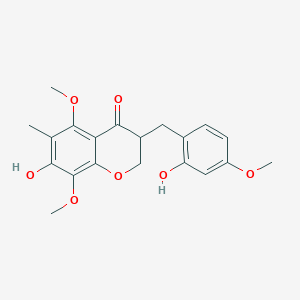
Ophiopogonanone F
Vue d'ensemble
Description
Synthesis Analysis
While specific studies directly focusing on the synthesis of Ophiopogonanone F were not found, the synthesis of related homoisoflavonoids, such as Methylophiopogonanone B, has been achieved from simple precursors like 2,4,6-trihydroxy-3,5-dimethylacetophenone, indicating potential synthetic pathways for Ophiopogonanone F as well (Fujii et al., 2009).
Molecular Structure Analysis
Ophiopogonanone F is characterized by its unique molecular structure, which includes a chromone backbone typical of homoisoflavonoids. Detailed structural analysis often involves techniques such as NMR and mass spectrometry to determine specific functional groups and their arrangement within the molecule. The structural elucidation of closely related compounds, such as Ophiopogonone A and Ophiopogonanone A, has been achieved through chemical and spectral studies, providing insights into the molecular structure of Ophiopogonanone F as well (Tada et al., 1980).
Applications De Recherche Scientifique
Metabolic Pathway Study : The study by Xiao Li, Dengyang Yin, and Ying-chun Sun (2022) focused on identifying and characterizing the metabolites of Ophiopogonanone A (OPA), a related compound, in liver microsomes and hepatocytes of rats and humans. This research provides insights into the metabolic pathways of OPA, including processes like demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and GSH conjugation. Such information can be crucial for understanding the mechanism of elimination and potential effectiveness or toxicity of related compounds like Ophiopogonanone F (Li, Yin, & Sun, 2022).
Homoisoflavonoids Isolation : A study by Jin-ming Chang et al. (2002) successfully isolated five new homoisoflavonoids from Ophiopogon japonicus, including Ophiopogonanone F. The isolation and structural elucidation of these compounds highlight their potential for further pharmacological study and application (Chang et al., 2002).
Anti-Inflammatory Properties : Research conducted by Ning Li et al. (2012) identified various homoisoflavonoids from Ophiopogon japonicus, assessing their anti-inflammatory properties. The study revealed that several compounds, including those related to Ophiopogonanone F, showed potent inhibitory effects on nitric oxide production, suggesting potential applications in treating inflammation-related conditions (Li et al., 2012).
Antioxidant and Anti-Aging Effects : Yumi Kitahiro and M. Shibano (2020) explored the antioxidant properties of Ophiopogonis Radix, including compounds like Ophiopogonanone F, for potential applications in age-related diseases. Their findings suggest that these compounds could be effective against chronic inflammation associated with aging (Kitahiro & Shibano, 2020).
Mécanisme D'action
Target of Action
Ophiopogonanone F, a homoisoflavonoid isolated from Ophiopogon japonicus , has been found to interact with several targets. . It’s plausible that Ophiopogonanone F may have similar targets.
Mode of Action
For instance, MO-A and MO-B inhibit Tyr activity via a reversible mixed-inhibition . They interact with Tyr, causing fluorescence quenching and secondary structure changes, mainly driven by hydrophobic interaction and hydrogen bonding . This interaction blocks the entry of the substrate, inhibiting Tyr activity . Ophiopogonanone F might exhibit a similar mode of action.
Biochemical Pathways
Constituents of ophiopogon japonicus, including homoisoflavonoids, have been associated with various metabolic pathways, such as galactose metabolism, starch and sucrose metabolism, cysteine and methionine metabolism, valine, leucine, and isoleucine biosynthesis, and glycerophospholipid metabolism .
Result of Action
Homoisoflavonoids from ophiopogon japonicus, such as mo-a and mo-b, have been shown to inhibit tyr activity, which could lead to changes at the molecular and cellular levels . It’s plausible that Ophiopogonanone F may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ophiopogonanone F. For instance, the use of paclobutrazol, a plant growth regulator, during the cultivation of Ophiopogon japonicus, can affect the secondary metabolism of the plant, including the production of homoisoflavonoids . Therefore, the cultivation conditions and practices can significantly influence the action of Ophiopogonanone F.
Propriétés
IUPAC Name |
7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBMGXRBGCGOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonanone F | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are Ophiopogonanones and what is known about their structure?
A1: Ophiopogonanones are a group of newly discovered homoisoflavonoids isolated from the tuber of Ophiopogon japonicus []. The provided research paper focuses on the identification and structural characterization of five new homoisoflavonoids, including Ophiopogonanone F. Unfortunately, the study primarily focuses on the isolation and structural elucidation of these novel compounds using spectroscopic techniques. While it mentions that spectroscopic analyses were used to determine the structures of these compounds, the paper does not provide specific details about the molecular formula, weight, or spectroscopic data for Ophiopogonanone F.
Q2: Why is Ophiopogon japonicus of interest for natural product research?
A2: Ophiopogon japonicus (Thunb) Ker-Gawl., a plant traditionally used in Asian medicine, has become a subject of interest for natural product research due to the potential bioactivities of its constituents []. The discovery of five new homoisoflavonoids from this plant further emphasizes its potential as a source of novel bioactive compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



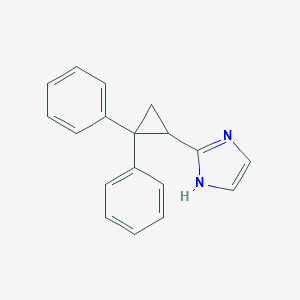
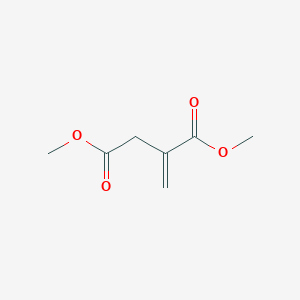
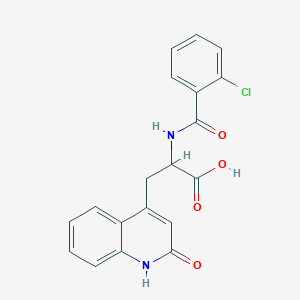

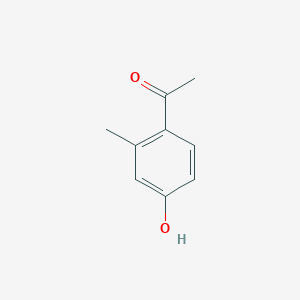
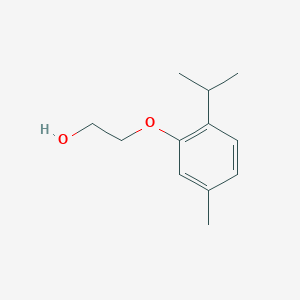
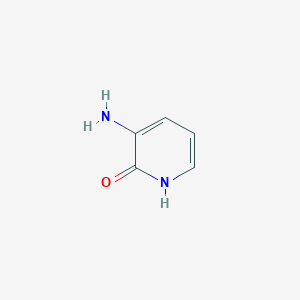
![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)

